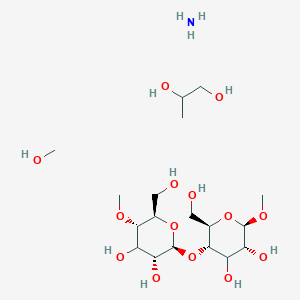

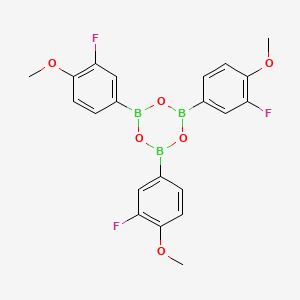

![molecular formula C18H14N4O3 B1146791 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol CAS No. 66030-25-9](/img/structure/B1146791.png)

2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol, also known as 2-PAM, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound and has been used for a variety of purposes, including as a reagent for synthesis, a tool for the study of biochemical and physiological effects, and a research tool for the study of pharmacokinetics and pharmacodynamics.

Aplicaciones Científicas De Investigación

Antibacterial and Radical Scavenging Properties

Compounds similar to 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol exhibit significant antibacterial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. These compounds also display notable radical scavenging properties, highlighting their potential in developing new antibacterial agents and antioxidants. The electron-donating groups in the aryl azo component were particularly effective in enhancing these activities, demonstrating the impact of substituent groups on the biological and chemical properties of these compounds (Azarbani et al., 2016).

Corrosion Inhibition

The compound and its derivatives are effective as corrosion inhibitors for brass in chloride solutions, showing that the efficiency of inhibition increases with the concentration. The formation of self-assembled films of these substances on the brass surface significantly enhances the corrosion resistance, suggesting their utility in protecting metal surfaces in corrosive environments (Asan et al., 2005).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol can be achieved through a two-step process involving the formation of an azo compound followed by reduction to yield the final product.", "Starting Materials": [ "2-aminopyridine", "p-nitrobenzaldehyde", "sodium borohydride", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "phenol" ], "Reaction": [ "Step 1: Diazotization of 2-aminopyridine\n- Dissolve 2-aminopyridine (1.0 g) in hydrochloric acid (10 mL) and cool the solution to 0°C.\n- Add sodium nitrite (0.7 g) in small portions with stirring and maintain the temperature at 0°C for 30 minutes.\n- After completion of the reaction, add the resulting diazonium salt solution dropwise to a solution of p-nitrobenzaldehyde (1.5 g) in ethanol (20 mL) with stirring.\n- Add sodium hydroxide (1.0 g) to the reaction mixture and continue stirring for 2 hours.\n- Filter the product and wash it with ethanol to yield the azo compound.", "Step 2: Reduction of the Azo Compound\n- Dissolve the azo compound in ethanol (20 mL) and add sodium borohydride (0.5 g) in small portions with stirring.\n- Maintain the temperature at 0°C and continue stirring for 2 hours.\n- Add hydrochloric acid (10 mL) dropwise to the reaction mixture to neutralize the excess sodium borohydride.\n- Filter the product and wash it with water to yield the final product, 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol." ] } | |

| 66030-25-9 | |

Fórmula molecular |

C18H14N4O3 |

Peso molecular |

334.3 g/mol |

Nombre IUPAC |

2-hydroxy-5-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H14N4O3/c19-17-3-1-2-10-22(17)14-7-4-12(5-8-14)20-21-13-6-9-16(23)15(11-13)18(24)25/h1-11,19,23H,(H,24,25) |

Clave InChI |

MPAOEFAYUQSYFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |

SMILES canónico |

C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

Sinónimos |

2-Hydroxy-5-[2-[4-(2-imino-1(2H)-pyridinyl)phenyl]diazenyl]benzoic Acid; 2-Hydroxy-5-[[4-(2-imino-1(2H)-pyridinyl)phenyl]azo]benzoic Acid; Sulfasalazine Impurity C; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.